NBOH-2C-CN hydrochloride

Beschreibung

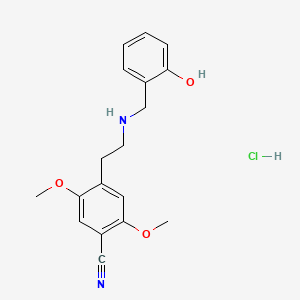

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21;/h3-6,9-10,20-21H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAEIIIMVMJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-32-4 | |

| Record name | Benzonitrile, 4-[2-[[(2-hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539266-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

NBOH-2C-CN hydrochloride chemical structure and properties

An In-depth Technical Guide to NBOH-2C-CN Hydrochloride

Introduction and Overview

This compound, also widely known by the synonym 25CN-NBOH, is a potent and selective synthetic psychedelic compound belonging to the N-benzylphenethylamine class.[1] Developed in 2011 at the University of Copenhagen, it has emerged as a critical research tool for investigating the function and physiological roles of the serotonin 5-HT2A receptor.[1] Its high affinity and, in many assays, significant selectivity for the 5-HT2A subtype over other serotonin receptors make it an invaluable ligand for dissecting receptor-specific cortical circuit dynamics and the molecular underpinnings of psychedelic-induced effects.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, synthesis, and safety profile. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Chemical Structure and Identifiers

The chemical structure of NBOH-2C-CN consists of a 2,5-dimethoxyphenethylamine core, substituted with a cyano group at the 4-position of the phenyl ring. The amine is further functionalized with an N-(2-hydroxybenzyl) group, a modification known to significantly increase affinity for the 5-HT2A receptor.[4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

-

IUPAC Name: 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride[5]

-

CAS Number: 1539266-32-4[6]

-

Molecular Formula: C18H20N2O3·HCl[6]

-

Molecular Weight: 348.82 g/mol [6]

-

SMILES: COc1cc(C#N)c(OC)cc1CCNCc2ccccc2O.Cl[7]

Physicochemical and Pharmacological Properties

This compound is typically supplied as a white to beige powder with a purity of ≥98% as determined by HPLC.[6] Its properties make it suitable for a range of in vitro and in vivo experimental applications.

| Property | Value | Source(s) |

| Purity | ≥98% (HPLC) | |

| Appearance | White to beige powder | [6] |

| Solubility | Water: up to 10 mM (with gentle warming) DMSO: up to 100 mM | |

| Storage | Desiccate at room temperature | |

| Mechanism of Action | Selective 5-HT2A Receptor Agonist | [5] |

| Binding Affinity (Ki) | 1.3 nM (human 5-HT2A) | [5] |

| Functional Potency (EC50) | 2.1 nM (human 5-HT2A, PI turnover) | [5][6] |

| Selectivity | ~100-fold for 5-HT2A over 5-HT2C |

Pharmacology and Mechanism of Action

5-HT2A Receptor Selectivity and Affinity

NBOH-2C-CN is distinguished by its high binding affinity (Ki = 1.3 nM) and functional potency (EC50 = 2.1 nM) at the human 5-HT2A receptor.[5][6] This affinity is largely conferred by the N-(2-hydroxybenzyl) substitution. The cryo-electron microscopy structure of NBOH-2C-CN bound to the 5-HT2A receptor reveals a distinct binding mode, where key interactions stabilize the active state of the receptor.[1][8]

The compound exhibits significant selectivity for the 5-HT2A receptor, with most pharmacological assays demonstrating a 100-fold greater affinity for 5-HT2A compared to the 5-HT2C subtype. This selectivity is crucial for its use as a research tool, as it allows for the isolated study of 5-HT2A-mediated pathways, minimizing the confounding effects of activating other serotonin receptor subtypes.[4] However, it is noteworthy that some studies have reported lower selectivity, in the range of 10-fold, highlighting the sensitivity of this parameter to the specific functional assay employed.[1]

Downstream Signaling Pathways

As a G-protein coupled receptor (GPCR), the 5-HT2A receptor signals through multiple intracellular pathways upon agonist binding. The primary pathway activated by NBOH-2C-CN is the Gq/G11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.[9][10] The compound has also been studied for its ability to engage the β-arrestin signaling pathway, a key area of research for understanding functional selectivity and biased agonism at the 5-HT2A receptor.[9][10]

In Vivo Effects

In animal models, this compound administration produces behavioral effects consistent with 5-HT2A receptor activation. The most well-characterized of these is the head-twitch response (HTR) in mice, a classic behavioral proxy for hallucinogenic potential in humans. This effect is potently blocked by pretreatment with 5-HT2A-selective antagonists (e.g., M100907) but not by antagonists of the 5-HT2C receptor, confirming that the behavior is mediated in vivo by the 5-HT2A receptor.[4][6] Studies have also shown that the compound produces hallucinogen-like discriminative stimulus effects in rodents.[4][6]

Synthesis Methodology

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a convergent synthesis strategy. The core phenethylamine, 4-cyano-2,5-dimethoxyphenethylamine (2C-CN), is first synthesized from commercially available precursors. This intermediate is then coupled with salicylaldehyde (2-hydroxybenzaldehyde) via reductive amination to form the final N-benzylphenethylamine product.[10][11] The final product is converted to its hydrochloride salt to improve handling and solubility.

Detailed Experimental Protocol (Reductive Amination)

The following protocol is a representative example based on established literature procedures for the N-benzylation of phenethylamines.[11][12]

-

Reaction Setup: To a solution of 4-cyano-2,5-dimethoxyphenethylamine (1.0 eq) in anhydrous ethanol, add salicylaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume in vacuo. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of methanol or 2-propanol. Add a solution of HCl in ether or pass HCl gas through the solution until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Toxicology and Safety Profile

There is limited formal toxicological data available specifically for this compound in published literature. As a potent psychoactive substance, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Structurally related N-benzylphenethylamines (e.g., the NBOMe series) have been associated with significant adverse effects in non-clinical settings, and some have been classified as controlled substances.[4][13] Therefore, NBOH-2C-CN should be treated as a potentially hazardous compound. In the United Kingdom, it is classified as a Class A drug, and it is illegal in Hungary.[1][2] Researchers should be aware of and comply with all local and national regulations regarding the possession and use of this compound.

Summary and Conclusion

This compound is a highly potent and selective 5-HT2A receptor agonist that has become an indispensable tool in neuroscience research. Its well-defined pharmacological profile allows for the precise investigation of 5-HT2A-mediated signaling and its role in complex behaviors and cortical function. The well-established synthetic routes make it accessible for research purposes. As with any potent neuroactive compound, appropriate safety and handling procedures are paramount. Continued research with NBOH-2C-CN will undoubtedly provide further insights into the intricate workings of the serotonergic system and its relevance to both normal brain function and neuropsychiatric disorders.

References

-

This compound (5171) by Tocris, Part of Bio-Techne. Tocris Bioscience. [Link]

-

An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ACS Omega. [Link]

-

25CN-NBOH. Wikipedia. [Link]

-

Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

25C-NBOH. Wikipedia. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. [Link]

-

25CN-NBOH. PsychonautWiki. [Link]

-

This compound (5171) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]

-

Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC - NIH. [Link]

-

Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]

-

Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]

-

The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse. [Link]

-

NPS Discovery — New Drug Monograph 2023 25B-NBOH. The Center for Forensic Science Research & Education. [Link]

Sources

- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 2. 25CN-NBOH [medbox.iiab.me]

- 3. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. 25CN-NBOH hydrochloride, 1539266-32-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. cfsre.org [cfsre.org]

An In-Depth Technical Guide to the Purity and Stability of NBOH-2C-CN Hydrochloride

Introduction

This technical guide provides a comprehensive framework for assessing the purity and stability of NBOH-2C-CN hydrochloride. It is designed to offer not just procedural steps, but the scientific rationale behind them, enabling researchers to establish and validate robust analytical protocols. We will explore the key chemical attributes of the molecule, detail multi-platform analytical strategies for purity determination, and outline a systematic approach to stability testing through forced degradation studies, in alignment with established principles from the International Council for Harmonisation (ICH).

Chemical Profile and Structural Considerations

A thorough understanding of the molecule's structure is paramount to designing effective analytical and stability studies. The key features of this compound inform its potential vulnerabilities and the selection of appropriate analytical techniques.

| Parameter | Value | Source |

| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | [2] |

| Synonyms | 25CN-NBOH HCl, NBOH-2C-CN HCl | [1] |

| Molecular Formula | C₁₈H₂₀N₂O₃·HCl | [2] |

| Molecular Weight | 348.82 g/mol | [2] |

| CAS Number | 1539266-32-4 | [2] |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Caption: Structure highlighting key functional groups.

Key Structural Liabilities for Stability:

-

N-benzyl (NBOH) Linkage: The C-N bond between the phenethylamine backbone and the hydroxybenzyl group is a potential site for cleavage, particularly under oxidative or certain thermal conditions.[5][6] Thermal degradation of NBOH compounds in a GC inlet to form the corresponding 2C-phenethylamine (2C-CN in this case) has been documented.[7]

-

Methoxy (O-CH₃) Groups: The two ether linkages on the phenethylamine ring are susceptible to O-demethylation, a common metabolic pathway that can also occur under harsh acidic or oxidative chemical conditions.[3]

-

Phenolic Hydroxyl (-OH) Group: The hydroxyl group on the benzyl ring can be a site for oxidation.

-

Benzonitrile (-C≡N) Group: The nitrile group is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions.[1][4]

Purity Assessment: A Multi-Modal Approach

No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of chromatographic and spectroscopic methods to identify and quantify impurities, including isomers, residual solvents, starting materials, and degradation products. Commercial suppliers often cite a purity of ≥98% by HPLC.[2][8]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the gold standard for quantitative purity assessment due to its high resolution and sensitivity.[9] The primary goal is to develop a stability-indicating method (SIM) , which is a validated assay that can unequivocally separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[10][11]

Workflow for HPLC Purity Assessment:

Caption: General workflow for HPLC-based purity determination.

Recommended Starting HPLC-UV/DAD Protocol:

This protocol is based on methods developed for analogous N-benzylphenethylamines and serves as a robust starting point for method development.[12][13]

-

Rationale: A reversed-phase C18 column provides excellent retention and separation for moderately polar compounds like NBOH-2C-CN. A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. A phosphate or formate buffer controls the pH to ensure consistent ionization and peak shape of the secondary amine. A diode array detector (DAD) is crucial for assessing peak purity and identifying the optimal detection wavelength.

-

Methodology:

-

Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 15% B

-

5-25 min: 15% to 85% B

-

25-30 min: 85% B

-

30-32 min: 85% to 15% B

-

32-40 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Diode Array Detector (DAD), monitor at 225 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of 1.0 mg/mL in Mobile Phase A. Dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Data Interpretation: Purity is calculated using the area percent normalization method. The peak area of NBOH-2C-CN is divided by the total area of all peaks in the chromatogram. Peak purity analysis using the DAD software should be performed on the main peak to check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for identifying volatile impurities (e.g., residual solvents) and for structural confirmation. However, a critical caveat exists for NBOH compounds.

-

Causality & Experimental Choice: Direct analysis of NBOH-2C-CN by GC-MS is problematic. The high temperatures of the GC injection port cause thermal degradation, cleaving the N-(2-hydroxybenzyl) group to yield the corresponding 2C-phenethylamine, 2C-CN.[7] This can lead to the gross misidentification of the substance. Therefore, analysis must be performed using a derivatization step to protect the hydroxyl group and improve thermal stability, or a less thermally strenuous analytical technique like LC-MS should be prioritized.

Recommended GC-MS Protocol (with Derivatization):

This protocol is adapted from established methods for analyzing designer phenethylamines.[14]

-

Derivatization: a. Evaporate a solution containing ~0.1 mg of NBOH-2C-CN HCl to dryness under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Cap the vial and heat at 70 °C for 30 minutes.

-

GC Conditions:

-

Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Source Temperature: 230 °C.

-

-

Self-Validation: The protocol is validated by observing a single, sharp chromatographic peak for the derivatized parent compound with a molecular ion consistent with the silylated structure. The absence of a significant peak corresponding to 2C-CN confirms the effectiveness of the derivatization in preventing thermal degradation.

Spectroscopic Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation and identification of impurities that may not be chromatographically resolved.

-

¹H NMR: Provides information on the chemical environment of all protons in the molecule. The spectrum should show distinct signals for the aromatic protons on both rings, the methoxy groups, and the protons of the ethylamine chain and benzyl group. Integration of these signals should correspond to the expected number of protons for each group. The absence of significant unassigned signals is a strong indicator of high purity.

-

¹³C NMR: Confirms the carbon backbone of the molecule. The number of signals should match the number of unique carbon atoms in the structure.

-

2D NMR (COSY, HSQC): Used to confirm connectivity between protons and carbons, providing definitive structural proof.

Stability Profile and Forced Degradation Studies

Assessing the stability of NBOH-2C-CN HCl is crucial for determining appropriate storage conditions and shelf-life. Forced degradation (or stress testing) is a systematic process of subjecting the compound to harsh conditions to accelerate decomposition.[4][15] The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20% to produce a relevant profile of degradation products.[16] This process is essential for validating that the primary analytical method (HPLC) is truly stability-indicating.[17]

Workflow for Forced Degradation Study:

Caption: Systematic workflow for conducting a forced degradation study.

Protocol for Forced Degradation Studies

For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed sample.

-

Acidic Hydrolysis:

-

Procedure: Dissolve NBOH-2C-CN HCl in 0.1 M hydrochloric acid. Heat at 60 °C.

-

Timepoints: Analyze samples at 2, 8, and 24 hours.

-

Rationale: To test the lability of the ether linkages and the N-benzyl bond, and to promote hydrolysis of the nitrile group.[16]

-

-

Basic Hydrolysis:

-

Procedure: Dissolve the compound in 0.1 M sodium hydroxide. Heat at 60 °C.

-

Timepoints: Analyze samples at 2, 8, and 24 hours.

-

Rationale: To assess susceptibility to base-catalyzed hydrolysis, particularly of the nitrile group.

-

-

Oxidative Degradation:

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Timepoints: Analyze samples at 2, 8, and 24 hours.

-

Rationale: H₂O₂ mimics potential oxidative stress. The secondary amine, phenolic hydroxyl group, and benzylic positions are potential sites of oxidation.[14]

-

-

Thermal Degradation:

-

Procedure (Solid State): Store the solid powder in an oven at 80 °C.

-

Procedure (Solution): Reflux a solution of the compound in a 50:50 acetonitrile:water mixture.

-

Timepoints: Analyze at 24, 48, and 72 hours.

-

Rationale: To evaluate the intrinsic thermal stability of the molecule. This is particularly important for confirming the potential for N-debenzylation seen in GC-MS analysis.[7]

-

-

Photostability:

-

Procedure: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3][18][19] A parallel control sample should be wrapped in aluminum foil.

-

Rationale: To determine if the compound is light-sensitive, which would necessitate storage in amber vials or in the dark.

-

Data Evaluation and Stability Profile

The stability-indicating HPLC method developed in Section 2.1 should be used to analyze all stressed samples.

-

Mass Balance: The sum of the assay value (% of parent compound) and the levels of all degradation products should remain close to 100%, demonstrating that all major degradants are being detected.

-

Peak Purity: The DAD peak purity analysis of the NBOH-2C-CN peak in the chromatograms of stressed samples must pass. Failure indicates co-elution of a degradant and necessitates further method development.

-

Identification of Degradants: HPLC coupled with mass spectrometry (LC-MS) should be used to obtain the mass of the degradation products, providing critical clues for structural elucidation and confirming the proposed degradation pathways. For example, a loss of 106 Da would suggest cleavage of the hydroxybenzyl group, while a loss of 14 Da would suggest O-demethylation.

| Stress Condition | Predicted Potential Degradation Product / Pathway |

| Acid Hydrolysis | O-demethylation; Hydrolysis of nitrile (-CN) to amide (-CONH₂) |

| Base Hydrolysis | Hydrolysis of nitrile (-CN) to amide (-CONH₂) or carboxylate (-COO⁻) |

| Oxidation | N-oxide formation; Cleavage of N-benzyl group; Oxidation of phenolic -OH |

| Thermal | Cleavage of N-benzyl group to form 2C-CN |

| Photolysis | Varies; potential for radical-based degradation |

Recommended Storage and Handling

Based on the physicochemical properties of phenethylamine hydrochloride salts and the potential liabilities identified, the following storage conditions are recommended to ensure long-term stability:

-

Solid Form: Store as a solid hydrochloride salt at -20°C . The container should be tightly sealed and stored in a desiccator to protect from moisture. The hydrochloride salt form is generally more stable and less hygroscopic than the freebase.

-

Solution Form: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in an inert solvent (e.g., DMSO, water) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials.

Conclusion

The analytical characterization and stability assessment of this compound demand a rigorous, multi-faceted approach. Purity should be established using a combination of a validated, stability-indicating HPLC method for quantitative analysis, GC-MS (with derivatization) for volatile impurities, and NMR for definitive structural confirmation. Stability must be systematically investigated through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, as guided by ICH principles. The insights gained from these studies are not merely procedural; they build a comprehensive understanding of the molecule's intrinsic chemical behavior, ensuring the integrity and reliability of research data generated using this potent pharmacological tool.

References

-

Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. Retrieved from [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

Blahova, E., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Retrieved from [Link]

-

Glancy, M., et al. (2016). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 59(23), 10807-10821. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2011). Stability indicating HPLC method development - a review. International Research Journal of Pharmacy, 2(5), 79-87. Retrieved from [Link]

-

Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115. Retrieved from [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545-1560. Retrieved from [Link]

-

Ma, X., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2845. Retrieved from [Link]

-

O'Brien, P., & Breen, D. (2001). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Organic Letters, 3(19), 3051-3053. Retrieved from [Link]

-

Wang, H., et al. (2020). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Nature Communications, 11(1), 1-9. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Kasar, P. (2025). Overview of RP-HPLC. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. Retrieved from [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Retrieved from [Link]

-

Center for Forensic Science Research & Education. (2019). Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS. Retrieved from [Link]

-

Cychowska, M., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(3), 309-320. Retrieved from [Link]

-

YMER. (2025). Stability Indicating HPLC Method Development for Estimation of Tadalafil and Finasteride. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. Retrieved from [Link]

-

Ghosh, A., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(10), 2658-2661. Retrieved from [Link]

-

Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13086-13103. Retrieved from [Link]

-

Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13086-13103. Retrieved from [Link]

-

Budnikova, Y. H., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances, 11(60), 38167-38171. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. env.go.jp [env.go.jp]

- 3. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Preventing misidentification of 25I-NBOH as 2C-I on routine GC–MS analyses | Semantic Scholar [semanticscholar.org]

- 17. ymerdigital.com [ymerdigital.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to NBOH-2C-CN Hydrochloride (CAS: 1539266-32-4): A Highly Selective 5-HT2A Receptor Agonist

Executive Summary: This document provides a comprehensive technical overview of NBOH-2C-CN hydrochloride, a potent and highly selective serotonin 5-HT2A receptor agonist.[1] Also known as 25CN-NBOH, this N-benzylphenethylamine derivative has emerged as a critical pharmacological tool for investigating the physiological and therapeutic roles of the 5-HT2A receptor system.[2][3] This guide synthesizes current knowledge on its physicochemical properties, pharmacology, mechanism of action, and established experimental protocols, designed for researchers, scientists, and professionals in drug development.

Introduction and Significance

NBOH-2C-CN, or 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride, is a derivative of the 2C-x family of phenethylamines. First described in 2011 and more extensively characterized in 2014, its development was a significant step in creating tool compounds with high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT2B.[4][5] This high selectivity, with some studies reporting a 100-fold preference for 5-HT2A over 5-HT2C, allows for more precise dissection of 5-HT2A-mediated signaling pathways and their behavioral correlates, avoiding the confounding effects of activating other receptors.[4] Its utility is demonstrated in preclinical studies investigating hallucinogen-like effects, cognitive flexibility, and anxiety, making it an invaluable asset for neuroscience and psychiatric drug discovery.[2][4][6]

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | |

| Synonyms | 25CN-NBOH, this compound | |

| CAS Number | 1539266-32-4 | [7] |

| Molecular Formula | C18H20N2O3・HCl | |

| Molecular Weight | 348.82 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Crystalline solid | [8] |

| Solubility | Soluble in DMSO (to 100 mM) and water (to 10 mM with gentle warming) | [1] |

| Storage | Desiccate at room temperature | [1] |

Synthesis and Characterization

NBOH-2C-CN is synthesized from 2,5-dimethoxyphenethylamine (2C-H). An improved, scalable synthetic route has been developed that offers high yields and short reaction times.[9] The process generally involves the reductive amination of a suitable phenethylamine precursor (2C-CN) with salicylaldehyde.[9] The final product is typically converted to its hydrochloride salt to improve stability and handling.[9] Characterization and confirmation of the structure are achieved through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacology and Mechanism of Action

NBOH-2C-CN's pharmacological profile is defined by its potent and selective agonist activity at the 5-HT2A receptor.

NBOH-2C-CN is a high-affinity 5-HT2A agonist with a reported binding affinity (Ki) of approximately 1.3 nM.[10] Its key feature is its selectivity. In vitro binding and functional assays have demonstrated a 30- to 180-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and a 37- to 54-fold selectivity over the 5-HT2B receptor.[11] This selectivity profile is maintained in vivo, where its behavioral effects, such as the head-twitch response (HTR) in mice, are potently mediated by 5-HT2A receptors and not significantly affected by 5-HT2C receptor antagonists.[6]

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human 5-HT2A | 1.3 nM |

| Functional Potency (EC50) | Human 5-HT2A | 2.1 nM |

| Selectivity Ratio (Ki) | 5-HT2C / 5-HT2A | 52-81 |

| Selectivity Ratio (Ki) | 5-HT2B / 5-HT2A | 37 |

Note: Values are compiled from multiple sources and may vary based on the specific assay conditions.[10][11]

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), by NBOH-2C-CN primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] Recent studies have also begun to explore its potential for biased signaling, investigating differential activation of G-protein versus β-arrestin pathways.[12]

Caption: 5-HT2A receptor activation by NBOH-2C-CN.

Recommended Experimental Protocols

The high selectivity of NBOH-2C-CN makes it an ideal tool for a variety of in vitro and in vivo experimental paradigms.

This functional assay measures the potency and efficacy of NBOH-2C-CN by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash cells with assay buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence.

-

Compound Addition: Add the prepared NBOH-2C-CN dilutions to the wells and immediately begin kinetic fluorescence readings.

-

Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the concentration-response curve and calculate the EC50 (potency) and Emax (efficacy) values.[13]

Caption: Workflow for an in vitro calcium mobilization assay.

The HTR is a well-established behavioral proxy for 5-HT2A receptor activation in rodents.

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers.

-

Compound Administration: Dissolve this compound in saline and administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.1 - 10 mg/kg).

-

Observation Period: Immediately after injection, place the mouse in an observation chamber and record its behavior for a set period (e.g., 30-60 minutes).

-

Quantification: A trained observer, blind to the treatment condition, counts the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head.

-

Data Analysis: Plot the dose-response curve for the number of head twitches. The characteristic inverted U-shaped dose-response curve is often observed with this class of compounds.[3][6]

Analytical Methods

For pharmacokinetic and forensic studies, robust analytical methods are essential for the quantification of NBOH-2C-CN in biological matrices. LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the method of choice.

Sample Preparation:

-

Plasma/Brain Homogenate: A simple protein precipitation or phospholipid removal solid-phase extraction is effective for sample clean-up.[3]

-

Analytical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.

-

Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for NBOH-2C-CN and an internal standard.

-

This methodology allows for sensitive and selective quantification of the analyte in complex biological samples.[3] It's important to note that NBOH compounds can be susceptible to analytical breakdown to their 2C-x precursors under certain GC-MS conditions.[14]

Discussion and Future Directions

This compound has proven to be a powerful pharmacological tool, enabling significant advances in our understanding of 5-HT2A receptor function.[2][4] Its high selectivity allows for the confident attribution of observed effects to 5-HT2A receptor agonism, both in vitro and in vivo.[6][11] Future research will likely focus on using this compound to further explore the downstream signaling pathways, including biased agonism, and its effects on neural circuitry and complex behaviors.[15][16] The development of radiolabeled versions, such as [3H]25CN-NBOH, provides an additional tool for detailed binding studies and autoradiography, further solidifying its role in elucidating the distribution and function of 5-HT2A receptors in the brain.[2]

References

-

Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]

-

Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. [Link]

-

Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

-

Gava, G., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. ResearchGate. [Link]

-

PsychonautWiki. (n.d.). 25CN-NBOH. Retrieved from [Link]

-

Rørsted, E. M., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ACS Omega, 6(24), 15785–15790. [Link]

-

DiBerto, M. F., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(19), 2859–2868. [Link]

-

Gava, G., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. bioRxiv. [Link]

-

Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441–453. [Link]

-

Rørsted, E. M., Jensen, A. A., & Kristensen, J. L. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem, 16(21), 3263-3270. [Link]

-

DiBerto, M. F., et al. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters, 14(3), 266–272. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Tocris Bioscience. (n.d.). This compound (5171). Retrieved from [Link]

-

Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph 2023 25B-NBOH. Retrieved from [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. caymanchem.com [caymanchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cfsre.org [cfsre.org]

- 15. researchgate.net [researchgate.net]

- 16. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Unveiling a Precision Tool for Serotonergic Research

An In-Depth Technical Guide to the In Vitro Characterization of NBOH-2C-CN Hydrochloride

The study of the serotonin 2A (5-HT₂) receptor system is pivotal to understanding consciousness, perception, and the pathophysiology of numerous psychiatric disorders. The therapeutic potential of modulating this receptor, highlighted by recent advances in psychedelic-assisted therapies, has intensified the need for precise pharmacological tools.[1][2][3][4] this compound (also known as 25CN-NBOH) has emerged as one of the most valuable of these tools.[5][6] It is a synthetic phenethylamine belonging to the N-benzyl-substituted (NBOH) class, distinguished by its high affinity and remarkable selectivity as a 5-HT₂ₐ receptor agonist.[7][8]

This guide deviates from a conventional checklist-style protocol. Instead, it serves as a strategic and methodological framework for the comprehensive in vitro characterization of NBOH-2C-CN. As scientists and drug developers, our goal is not merely to generate data but to build a coherent, multi-faceted understanding of a compound's behavior in biological systems. Here, we will explore the causal logic behind key experimental choices, from fundamental physicochemical assessments to nuanced functional and metabolic profiling, empowering researchers to leverage NBOH-2C-CN to its full potential in dissecting 5-HT₂ₐ receptor pharmacology.

Section 1: Foundational Physicochemical Properties and Laboratory Handling

A rigorous in vitro investigation begins with a thorough understanding of the test article itself. Inaccurate stock concentrations or unforeseen solubility issues can invalidate entire datasets. Therefore, the initial characterization and handling of this compound are non-negotiable prerequisites for reproducible science.

The hydrochloride salt form is typically used to improve aqueous solubility and stability. Key properties are summarized below.

Table 1: Physicochemical and Identity Data for this compound

| Parameter | Value | Source |

| Chemical Name | 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride | |

| Alternative Names | 25CN-NBOH, NBOH-2C-CN | [5] |

| CAS Number | 1539266-32-4 | [7] |

| Molecular Formula | C₁₈H₂₀N₂O₃ · HCl | [7] |

| Molecular Weight | 348.82 g/mol | [7] |

| Purity | ≥98% (typically verified by HPLC) |

Solubility and Stock Solution Preparation

The compound's solubility dictates the formulation for in vitro assays. NBOH-2C-CN HCl exhibits good solubility in common laboratory solvents, which is advantageous for creating concentrated stock solutions that can be serially diluted into aqueous assay buffers.

-

Dimethyl Sulfoxide (DMSO): Soluble up to 100 mM.[7] This is the preferred solvent for creating high-concentration primary stocks due to its miscibility with aqueous media.

-

Water: Soluble up to 10 mM, though gentle warming may be required.[7] Direct dissolution in aqueous buffers is possible for lower concentration ranges.

Field Insight: While DMSO is an excellent solvent, it is crucial to manage its final concentration in assays, as levels above 0.5-1% (v/v) can induce cytotoxicity or interfere with cellular processes. Always prepare a vehicle control (assay buffer with the equivalent final concentration of DMSO) to run in parallel with the test compound.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol provides a self-validating method for preparing a primary stock solution.

-

Pre-Weighing Validation: Tare a sterile, amber glass vial or microcentrifuge tube on a calibrated analytical balance.

-

Compound Weighing: Carefully weigh a precise amount of this compound (e.g., 5 mg) into the vial. Record the exact mass.

-

Solvent Calculation: Calculate the required volume of DMSO using the formula:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

Example for 5 mg: Volume = 0.005 g / (348.82 g/mol * 0.1 mol/L) = 0.0001433 L = 143.3 µL

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Solubilization: Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 2: Receptor Binding Profile – Quantifying Target Engagement

The foundational claim for NBOH-2C-CN is its high affinity and selectivity for the 5-HT₂ₐ receptor. This must be empirically verified. Radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) for a target receptor and its selectivity versus off-target receptors.

The principle is one of competition: NBOH-2C-CN is incubated with a preparation of cell membranes containing the receptor of interest (e.g., 5-HT₂ₐ) and a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) known to bind to that receptor. By measuring the displacement of the radioligand across a range of NBOH-2C-CN concentrations, we can calculate its binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Competitive Radioligand Binding Assay

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of NBOH-2C-CN. Include wells for "total binding" (vehicle only) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., ketanserin).

-

Radioligand Addition: Add the radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) to all wells at a concentration near its Kₔ.

-

Membrane Addition: Initiate the binding reaction by adding cell membranes expressing the target receptor (e.g., HEK293-h5-HT₂ₐ).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting competition curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Expert Rationale: This protocol must be repeated for each receptor of interest (5-HT₂ₐ, 5-HT₂ᵣ, 5-HT₂꜀) to determine selectivity. The ratio of Kᵢ values (e.g., Kᵢ for 5-HT₂꜀ / Kᵢ for 5-HT₂ₐ) provides a quantitative measure of selectivity. A high ratio indicates high selectivity for the 5-HT₂ₐ receptor.

Table 2: Representative Receptor Binding Profile for NBOH-2C-CN

| Target Receptor | Radioligand | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ ₓ / Kᵢ ₅-HT₂ₐ) |

| Human 5-HT₂ₐ | [³H]ketanserin | 1.3 | - |

| Human 5-HT₂ᵣ | [³H]mesulergine | ~48 | ~37-fold |

| Human 5-HT₂꜀ | [³H]mesulergine | ~105 | ~81-fold |

| Data synthesized from multiple sources confirming high selectivity.[9][10] |

Section 3: Functional Activity – From Binding to Biological Response

Binding affinity does not describe the functional consequence of receptor engagement. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Functional assays are essential to characterize NBOH-2C-CN as a 5-HT₂ₐ agonist.

The 5-HT₂ₐ receptor is canonically coupled to the Gαq protein. Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and the mobilization of intracellular calcium (Ca²⁺).[1]

Caption: Canonical Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.

Calcium Mobilization Assay

This is a high-throughput method to measure Gq activation. It relies on a fluorescent dye that increases in intensity upon binding to Ca²⁺ released into the cytoplasm.

Protocol 3: Intracellular Calcium (Ca²⁺) Mobilization Assay

-

Cell Culture: Plate cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The "AM" ester group allows the dye to cross the cell membrane.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument adds the NBOH-2C-CN solution (at various concentrations) to the wells while simultaneously monitoring fluorescence.

-

Signal Detection: Record the fluorescence intensity over time. Agonist activation will produce a rapid increase in fluorescence, which then decays.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the NBOH-2C-CN concentration to generate a dose-response curve. From this curve, calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect, often relative to a standard agonist like serotonin).

Expert Rationale: The EC₅₀ value is a measure of the compound's potency—the concentration required to elicit 50% of its maximal effect. A lower EC₅₀ indicates higher potency. Comparing EC₅₀ and Eₘₐₓ values across 5-HT₂ subtypes provides a functional measure of selectivity.[10]

Biased Agonism Assessment

Increasingly, it's understood that GPCRs can signal through pathways other than G-proteins, notably via β-arrestin recruitment.[11][12] "Biased agonists" preferentially activate one pathway over another. Investigating β-arrestin recruitment (e.g., using a PathHunter or Tango assay) in parallel with Gq activation assays can reveal if NBOH-2C-CN exhibits such a bias. This has significant implications for drug development, as different pathways may be responsible for therapeutic versus adverse effects.

Table 3: Representative Functional Activity Profile for NBOH-2C-CN

| Assay / Receptor | Parameter | Value |

| Ca²⁺ Mobilization / 5-HT₂ₐ | EC₅₀ | ~2.1 nM[8] |

| Ca²⁺ Mobilization / 5-HT₂ₐ | Eₘₐₓ | Full or near-full agonist vs. 5-HT |

| IP Accumulation / 5-HT₂ₐ | Potency (EC₅₀) | Low nanomolar range[10] |

| IP Accumulation / 5-HT₂꜀ | Potency (EC₅₀) | >180-fold higher than 5-HT₂ₐ[10] |

| β-Arrestin 2 Recruitment / 5-HT₂ₐ | EC₅₀ | 2.8 nM[11] |

| Values are representative and demonstrate potent, selective agonism at the 5-HT₂ₐ receptor. |

Section 4: In Vitro Metabolic Stability and Metabolite Identification

A compound's utility in vivo is heavily influenced by its metabolic fate. In vitro metabolism studies using human liver microsomes (HLMs) are a standard first step to predict how a compound will be processed in the body.[13] HLMs contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

The goal is twofold: to determine the compound's stability (how quickly it's broken down) and to identify the major metabolites formed.

Caption: Workflow for an in vitro metabolic stability assay using HLMs.

Protocol 4: Metabolic Stability in Human Liver Microsomes

-

Preparation: Prepare a solution of HLMs in phosphate buffer. In separate tubes, prepare the NADPH regenerating system.

-

Pre-incubation: Pre-warm the HLM solution and NBOH-2C-CN (at a low µM concentration) to 37°C.

-

Initiation: Start the reaction by adding the NADPH regenerating system. The "time 0" sample is taken immediately and quenched.

-

Time Course: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze using LC-MS/MS to quantify the amount of remaining NBOH-2C-CN at each time point.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Expert Rationale: The stability of NBOH-2C-CN can be compared to benchmark compounds to classify it as low, medium, or high clearance. For metabolite identification, a separate experiment is run with a higher concentration of the compound, and the LC-MS/MS is operated in a discovery mode to find new masses corresponding to predicted metabolic transformations. Studies on related NBOH and NBOMe compounds suggest common biotransformations.[14][15][16]

Table 4: Predicted Metabolic Pathways for NBOH-2C-CN

| Metabolic Reaction | Description | Analytical Signature |

| O-Demethylation | Removal of a methyl group from one of the two methoxy groups on the phenyl ring. | Mass change of -14 Da (CH₂) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring or aliphatic chain. | Mass change of +16 Da (O) |

| N-Dealkylation | Cleavage of the N-benzyl bond, yielding the primary amine 2C-CN.[17] | Formation of 2C-CN (m/z will be lower) |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid (requires UDPGA-supplemented HLMs). | Mass change of +176 Da |

Section 5: In Vitro Safety and Toxicological Assessment

Early-stage safety assessment is a critical component of any drug development pipeline. While NBOH-2C-CN is primarily a research tool, understanding its potential for cytotoxicity is valuable. A toxicological screening of 25CN-NBOH at 100 μM showed a benign acute cellular toxicological profile.[10] However, related compounds have demonstrated toxicity in some models, such as embryotoxicity in zebrafish.[18]

Simple, robust assays can provide an initial assessment of cellular health upon exposure to the compound.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure metabolic activity, which correlates with the number of viable cells. A decrease in signal in treated cells compared to vehicle controls indicates cytotoxicity.

-

Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which occurs when the cell membrane is compromised.

These assays are typically run using cell lines relevant to potential target organs, such as HepG2 (human liver) or SH-SY5Y (human neuronal) cells.[19]

Conclusion: A Synthesized Profile of NBOH-2C-CN

This guide outlines a logical, multi-tiered approach to the in vitro characterization of this compound. The collective data from these assays paint a clear picture: NBOH-2C-CN is a highly potent and selective 5-HT₂ₐ receptor agonist.[8][10] Its well-defined pharmacology, confirmed through rigorous binding and functional assays, makes it a superior tool compared to less selective compounds for probing the specific roles of the 5-HT₂ₐ receptor in cellular and circuit function.[10]

While in vitro metabolism data suggest it is more stable than related NBOMe compounds, its susceptibility to metabolism is a key consideration for interpreting in vivo experiments.[17] The benign acute in vitro toxicity profile further supports its use in controlled laboratory settings. By following this comprehensive characterization framework, researchers can confidently employ NBOH-2C-CN to generate precise, reproducible, and meaningful data in the expanding field of serotonergic neuroscience.

References

-

Title: Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist Source: ResearchGate URL: [Link]

-

Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: MDPI URL: [Link]

-

Title: 25CN-NBOH Source: Wikipedia URL: [Link]

-

Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins Source: PubMed Central URL: [Link]

-

Title: Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes Source: DOI URL: [Link]

-

Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins Source: bioRxiv URL: [Link]

-

Title: 25CN-NBOH Source: PsychonautWiki URL: [Link]

-

Title: Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes Source: PubMed URL: [Link]

-

Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound Source: bioRxiv URL: [Link]

-

Title: Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist Source: PubMed URL: [Link]

-

Title: The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH Source: PubMed URL: [Link]

-

Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound Source: ResearchGate URL: [Link]

-

Title: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Source: ACS Publications URL: [Link]

-

Title: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT 2A Receptor Agonists Source: ResearchGate URL: [Link]

-

Title: Metabolic Fate of Hallucinogenic NBOMes Source: ACS Publications URL: [Link]

-

Title: Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice Source: PubMed Central URL: [Link]

-

Title: 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor Source: ResearchGate URL: [Link]

-

Title: In vitro approaches to studying the metabolism of new psychoactive compounds Source: Taylor & Francis Online URL: [Link]

-

Title: The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove Source: PubMed Central URL: [Link]

Sources

- 1. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 6. 25CN-NBOH [medbox.iiab.me]

- 7. rndsystems.com [rndsystems.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. In vitro approaches to studying the metabolism of new psychoactive compounds. | Semantic Scholar [semanticscholar.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Receptor Binding Affinity of 25CN-NBOH

This guide provides an in-depth exploration of 25CN-NBOH (4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile), a pivotal research chemical in modern pharmacology. Developed in 2011 at the University of Copenhagen, this N-benzylphenethylamine derivative has become an indispensable tool for neuroscience and drug development due to its remarkable potency and selectivity as a serotonin 5-HT₂A receptor agonist.[1] We will dissect its molecular profile, binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Introduction to 25CN-NBOH: A Tool of Precision

25CN-NBOH emerged from structure-activity relationship (SAR) studies aimed at developing highly selective ligands for the serotonin 5-HT₂A receptor.[2] This receptor is a primary target for classic psychedelic drugs (e.g., LSD, psilocybin) and is implicated in a range of neuropsychiatric conditions, making it a focal point of therapeutic research.[3][4] The precision of 25CN-NBOH allows researchers to probe the function of the 5-HT₂A receptor with minimal confounding effects from other serotonin receptor subtypes, such as 5-HT₂B and 5-HT₂C.[1][5] Its value is further enhanced by the development of a tritiated version, [³H]25CN-NBOH, which facilitates detailed radioligand binding studies and autoradiography.[1][3]

Molecular Profile: Binding Affinity and Selectivity

The defining characteristic of 25CN-NBOH is its high binding affinity and selectivity for the human serotonin 5-HT₂A receptor. Affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in a competition assay. A lower Kᵢ value indicates a higher binding affinity.

Studies have consistently demonstrated that 25CN-NBOH binds to the 5-HT₂A receptor with nanomolar affinity.[4][6] While there is some variability in the literature, a frequently cited study reports a Kᵢ of 1.32 nM at the human 5-HT₂A receptor.[1] This high affinity is coupled with significant selectivity over other serotonin receptor subtypes.

Table 1: Receptor Binding Profile of 25CN-NBOH

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ 5-HT₂ₓ / Kᵢ 5-HT₂ₐ) | Reference |

|---|---|---|---|

| Human 5-HT₂ₐ | 1.32 | - | [1] |

| Human 5-HT₂B | ~60.7 | ~46-fold | [1][7] |

| Human 5-HT₂C | ~132 | ~100-fold |[1][7] |

Note: Selectivity values can vary between studies, with some reports indicating a selectivity of approximately 10 to 25-fold for 5-HT₂ₐ over 5-HT₂C.[1]

This selectivity profile is critical. The 5-HT₂C receptor, for instance, is known to modulate different physiological and behavioral effects than the 5-HT₂A receptor, including attenuating the head-twitch response in mice.[7] The ability of 25CN-NBOH to preferentially activate the 5-HT₂A receptor makes it a superior tool compared to less selective agonists like DOI for dissecting receptor-specific functions.[5]

Figure 2: Canonical Gαq signaling pathway of the 5-HT₂ₐ receptor.

Experimental Methodologies: A Practical Guide

The characterization of 25CN-NBOH relies on robust, validated in vitro assays. Below are detailed protocols for determining binding affinity and functional potency.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor.

Objective: To calculate the Kᵢ of a test compound for the human 5-HT₂A receptor.

Materials:

-

Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor. [8]* Radioligand: [³H]ketanserin (a 5-HT₂A antagonist) or [³H]25CN-NBOH (agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [9]* Non-specific Ligand: A high concentration (e.g., 10 µM) of a known 5-HT₂A antagonist like ketanserin or spiperone to determine non-specific binding.

-

Apparatus: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding), liquid scintillation counter. [9][10] Step-by-Step Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 70-100 µg protein/well). [10]2. Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific ligand.

-

Competition: Receptor membranes + radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add the components to the wells. A typical final volume is 250 µL. Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium. [9]4. Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol: Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying the increase in intracellular calcium following receptor activation.

Objective: To determine the EC₅₀ and Eₘₐₓ of 25CN-NBOH at the human 5-HT₂A receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor. [11]* Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Control Agonist: Serotonin (5-HT).

-

Apparatus: 96- or 384-well black-walled, clear-bottom microplates; fluorescence plate reader with an injection system.

Step-by-Step Procedure:

-

Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Addition: Place the plate into the fluorescence reader. Record a baseline fluorescence reading.

-

Measurement: Using the instrument's injectors, add varying concentrations of the test compound (25CN-NBOH) or control agonist (serotonin) to the wells. Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes). The binding of the agonist will trigger calcium release, causing a rapid increase in fluorescence.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Normalize the data, setting the baseline fluorescence as 0% and the maximum response to the control agonist (serotonin) as 100%.

-

Plot the normalized response against the log concentration of 25CN-NBOH.

-

Use a sigmoidal dose-response curve fit to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect relative to the control agonist).

-

Figure 4: Workflow for a calcium mobilization functional assay.

Conclusion: The Continued Relevance of 25CN-NBOH

25CN-NBOH stands as a premier pharmacological tool for the study of the serotonin 5-HT₂A receptor. [3][12]Its high affinity and, crucially, its high selectivity, allow for the precise interrogation of 5-HT₂A-mediated signaling and its downstream behavioral and physiological effects. [1][5]The development of scalable syntheses has made this compound readily available to the scientific community, furthering research into the role of the 5-HT₂A receptor in both normal brain function and psychiatric disorders. [4][13][14]As research continues to explore the complexities of GPCR signaling, including biased agonism and receptor dynamics, the precision offered by 25CN-NBOH ensures it will remain a vital component of the neuropharmacologist's toolkit.

References

-

Wikipedia. 25CN-NBOH. [Link]

-